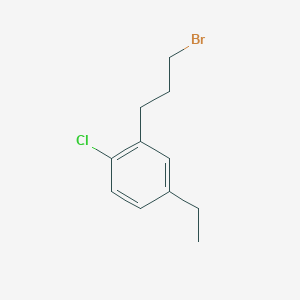
1-Methylamino-4-cbz-aminobutane hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylamino-4-cbz-aminobutane hydrochloride typically involves the reaction of 1-methylamino-4-aminobutane with a carbobenzyloxy (cbz) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1-Methylamino-4-cbz-aminobutane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylamino-4-cbz-aminobutane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to remove the cbz protecting group, yielding 1-methylamino-4-aminobutane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cbz group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Methylamino-4-cbz-aminobutane.
Reduction: 1-Methylamino-4-aminobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylamino-4-cbz-aminobutane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methylamino-4-cbz-aminobutane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cbz protecting group can be selectively removed under specific conditions, allowing the compound to interact with its target. The pathways involved often include enzymatic reactions that modify the compound, leading to its desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylamino-4-aminobutane: Lacks the cbz protecting group, making it more reactive.
1-Methylamino-4-benzylaminobutane: Contains a benzyl group instead of a cbz group, altering its reactivity and applications.
Uniqueness
1-Methylamino-4-cbz-aminobutane hydrochloride is unique due to its cbz protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in synthetic chemistry and drug development, where controlled reactivity is essential .
Propriétés
Formule moléculaire |
C13H21ClN2O2 |
|---|---|
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
benzyl N-[4-(methylamino)butyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-14-9-5-6-10-15-13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,15,16);1H |
Clé InChI |
JMANDCOFVSMTGM-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCNC(=O)OCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)






![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)


![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

